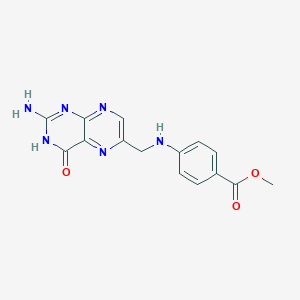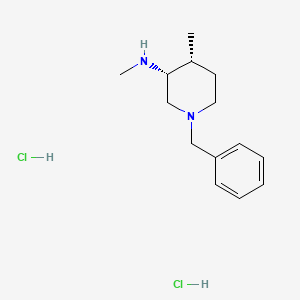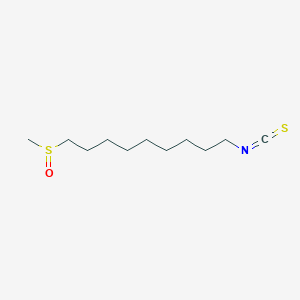
1-Isothiocyanato-9-(methylsulfinyl)nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isothiocyanato-9-(methylsulfinyl)nonane is a synthetic analogue of sulforaphane . It has been found to inhibit cancer cell viability . It is also known to be a Phase II enzyme inducer and has antioxidant and anticancer properties .
Molecular Structure Analysis
The molecular formula of 1-Isothiocyanato-9-(methylsulfinyl)nonane is C11H21NOS2 . It has an average mass of 247.421 Da and a monoisotopic mass of 247.106461 Da .Physical And Chemical Properties Analysis
The compound is solid in form and state . It has a molecular weight of 247.42 and a molecular formula of C11H21NOS2 .Wissenschaftliche Forschungsanwendungen
Glucosinolate Hydrolysis Products
Glucosinolates like 1-isothiocyanato-9-(methylsulfinyl)nonane can be hydrolyzed to form isothiocyanates, which are of interest for their potential use in organic synthesis and biological activities (Vaughn & Berhow, 2004).
Anti-inflammatory Potential
Sulforaphane, a structurally similar compound, and its analogs have been found to possess anti-inflammatory potential, suggesting a similar potential for 1-isothiocyanato-9-(methylsulfinyl)nonane (Reddy et al., 2015).
Cancer Prevention
There is interest in isothiocyanate analogs, including 1-isothiocyanato-9-(methylsulfinyl)nonane, for their ability to inhibit cancer-related processes such as the activity of the transcription factor AP-1, which plays a key role in UV-induced non-melanoma skin cancer (Dickinson et al., 2011).
Therapeutic Effects in Clinical Trials
Isothiocyanates have been studied in clinical trials for a variety of diseases, ranging from cancer to autism, suggesting potential applications for 1-isothiocyanato-9-(methylsulfinyl)nonane in similar contexts (Palliyaguru et al., 2018).
Chemopreventive Potential
Studies on sulforaphane, a related compound, demonstrate its chemopreventive properties, implying that 1-isothiocyanato-9-(methylsulfinyl)nonane may also possess similar properties (Sołowiej et al., 2003).
Potential for COVID-19 Treatment
Sulforaphane has been suggested for the treatment of COVID-19, which opens up possibilities for research into 1-isothiocyanato-9-(methylsulfinyl)nonane in similar therapeutic applications (Bousquet et al., 2020).
Antioxidant Properties
Sulforaphane exhibits antioxidant properties, which may be relevant for 1-isothiocyanato-9-(methylsulfinyl)nonane in mitigating oxidative stress (Guerrero-Beltrán et al., 2012).
Interaction with Serum Albumins
Studies on sulforaphane's interaction with human and bovine serum albumins may provide insights into the pharmacokinetics of 1-isothiocyanato-9-(methylsulfinyl)nonane (Abassi et al., 2013).
Wide Range of Biological Activities
Sulforaphane is known for its range of biological activities including anticancer, anti-inflammatory, and neuroprotective effects, which may also apply to 1-isothiocyanato-9-(methylsulfinyl)nonane (Kim & Park, 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-isothiocyanato-9-methylsulfinylnonane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NOS2/c1-15(13)10-8-6-4-2-3-5-7-9-12-11-14/h2-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFLXLMNOHHPTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCCCCCCN=C=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601345837 |
Source


|
| Record name | 1-Isothiocyanato-9-(methylsulfinyl)nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601345837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isothiocyanato-9-(methylsulfinyl)nonane | |
CAS RN |
75272-82-1 |
Source


|
| Record name | 1-Isothiocyanato-9-(methylsulfinyl)nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601345837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

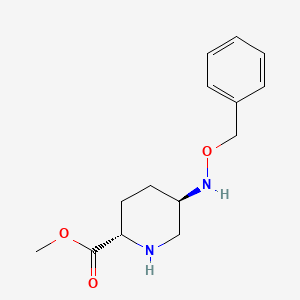

![Methyl[4-chloro-4-(3-pyridyl)butyl]carbamic acid ethyl ester](/img/structure/B1144876.png)

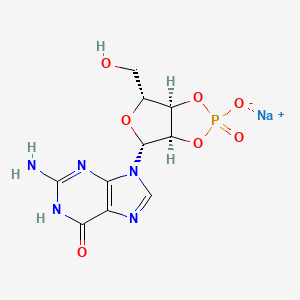
![(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B1144885.png)
